(Z)-3-Dodecenyl acetate

説明

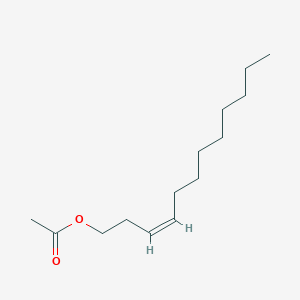

Structure

3D Structure

特性

分子式 |

C14H26O2 |

|---|---|

分子量 |

226.35 g/mol |

IUPAC名 |

[(Z)-dodec-3-enyl] acetate |

InChI |

InChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h10-11H,3-9,12-13H2,1-2H3/b11-10- |

InChIキー |

NLVAHXQJCLXFGL-KHPPLWFESA-N |

異性体SMILES |

CCCCCCCC/C=C\CCOC(=O)C |

正規SMILES |

CCCCCCCCC=CCCOC(=O)C |

製品の起源 |

United States |

Foundational & Exploratory

(Z)-3-Dodecenyl acetate CAS number and molecular weight

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (Z)-3-dodecenyl acetate, a significant semiochemical in insect communication. The document details its chemical properties, biological function, and relevant experimental methodologies, offering valuable insights for researchers in chemical ecology, pest management, and drug development.

Chemical and Physical Properties

This compound is a fatty acid ester with a molecular formula of C₁₄H₂₆O₂. It is recognized as a specific sex pheromone, notably attracting females of the yellow mealworm beetle, Tenebrio molitor.[1] The key identifiers and physical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 38363-24-5 | NIST WebBook |

| Molecular Weight | 226.36 g/mol | MedChemExpress |

| Molecular Formula | C₁₄H₂₆O₂ | MedChemExpress |

Experimental Protocols

This section provides detailed protocols for key experiments related to the study of this compound, focusing on its synthesis and bioactivity assessment.

Stereoselective Synthesis

A stereoselective synthesis is crucial to obtain the biologically active (Z)-isomer. A representative synthetic route is outlined below, adapted from methodologies for similar insect pheromones.

Objective: To synthesize this compound with high isomeric purity.

Materials:

-

1-Decyne

-

n-Butyllithium (n-BuLi)

-

Ethylene oxide

-

Hydrogen gas

-

Lindlar's catalyst

-

Acetic anhydride

-

Pyridine

-

Appropriate solvents (e.g., THF, hexane, diethyl ether)

Procedure:

-

Alkynylation: 1-Decyne is deprotonated with n-butyllithium in an appropriate solvent like THF at a low temperature (e.g., -78 °C) to form the lithium acetylide.

-

Hydroxylation: The resulting acetylide is reacted with ethylene oxide to introduce a hydroxyethyl group, forming dodec-3-yn-1-ol.

-

Stereoselective Reduction: The internal alkyne, dodec-3-yn-1-ol, is stereoselectively reduced to the corresponding (Z)-alkene using catalytic hydrogenation with Lindlar's catalyst. This step is critical for establishing the Z-configuration.

-

Acetylation: The resulting (Z)-dodec-3-en-1-ol is then acetylated using acetic anhydride in the presence of a base like pyridine to yield this compound.

-

Purification: The final product is purified using column chromatography on silica gel to remove any unreacted starting materials and byproducts, ensuring high purity of the target compound.

Electroantennography (EAG) Bioassay

EAG is a technique used to measure the electrical response of an insect's antenna to olfactory stimuli, providing a direct measure of the bioactivity of a compound.[2]

Objective: To determine the antennal response of an insect species (e.g., Tenebrio molitor) to this compound.

Materials:

-

Live insects (e.g., male Tenebrio molitor)

-

This compound of high purity

-

Suitable solvent (e.g., hexane)

-

EAG system (micromanipulators, electrodes, amplifier, data acquisition system)

-

Humidified and purified air source

-

Stimulus delivery system (e.g., Pasteur pipettes with filter paper)

Procedure:

-

Insect Preparation: An adult insect is immobilized, and one of its antennae is carefully excised at the base.

-

Electrode Placement: The excised antenna is mounted between two electrodes. The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is placed at the basal end. A conductive gel can be used to ensure good electrical contact.

-

Stimulus Preparation: A stock solution of this compound is prepared in hexane. Serial dilutions are made to create a range of concentrations to be tested. A small volume (e.g., 10 µL) of each dilution is applied to a piece of filter paper, and the solvent is allowed to evaporate. A solvent-only control is also prepared.

-

EAG Recording: The antennal preparation is placed in a continuous stream of humidified and purified air. The stimulus (filter paper with the pheromone) is introduced into the airstream via a stimulus delivery device, and the resulting electrical potential change (depolarization) from the antenna is recorded.

-

Data Analysis: The amplitude of the negative voltage deflection (in millivolts) from the baseline is measured for each stimulus concentration. The responses are typically normalized by subtracting the response to the solvent control.

Signaling and Identification Workflows

The following diagrams, generated using the DOT language, illustrate the generalized signaling pathway for insect pheromone reception and a typical workflow for pheromone identification.

References

The Chemical Ecology of (Z)-3-Dodecenyl Acetate in Insects: A Technical Guide

Abstract

(Z)-3-dodecenyl acetate is a semiochemical involved in the chemical communication systems of certain insect species. As a member of the straight-chain lepidopteran pheromones, it plays a role in behaviors such as mate location. Understanding its natural occurrence, biosynthesis, and the neural perception it triggers is crucial for the development of targeted and environmentally benign pest management strategies. This technical guide provides a consolidated overview of the current knowledge regarding this compound, including its known occurrences, a putative biosynthetic pathway, and the general experimental protocols for its identification and quantification.

Natural Occurrence

This compound has been identified as a component of the pheromone blend in a limited number of insect species. While data for this specific compound is not widespread, its isomers and structurally related compounds are common in insect communication. The following table summarizes the known occurrence of this compound and provides context with closely related dodecenyl acetate isomers used by other species.

| Compound | Species | Family | Order | Role | Reference |

| This compound | Aproaerema anthyllidella | Gelechiidae | Lepidoptera | Pheromone | [1] |

| (Z)-8-Dodecenyl acetate | Grapholita molesta (Oriental Fruit Moth) | Tortricidae | Lepidoptera | Sex Pheromone | [2][3][4] |

| (Z)-8-Dodecenyl acetate | Cryptophlebia leucotreta (False Codling Moth) | Tortricidae | Lepidoptera | Attractant | [5] |

| (Z)-9-Dodecenyl acetate | Choristoneura rosaceana (Obliquebanded Leafroller) | Tortricidae | Lepidoptera | Pheromone Antagonist | [6] |

Biosynthesis of this compound

The precise enzymatic steps for the biosynthesis of this compound have not been fully elucidated for a specific insect species. However, a putative pathway can be inferred from the general principles of fatty acid-derived pheromone synthesis in moths[7][8]. The process begins with standard fatty acid metabolism and is completed through a series of modifications by specialized enzymes in the pheromone gland.

The proposed biosynthetic pathway likely involves four key stages:

-

Fatty Acid Synthesis : The pathway is presumed to start with a C12 saturated fatty acid, dodecanoyl-CoA, derived from primary metabolism.

-

Desaturation : A specific Δ3-desaturase enzyme introduces a double bond at the 3rd carbon position of the dodecanoyl-CoA precursor, resulting in the (Z) configuration.

-

Reduction : A fatty acyl-CoA reductase (FAR) reduces the carboxyl group of the newly formed (Z)-3-dodecenoyl-CoA to a primary alcohol, yielding (Z)-3-dodecen-1-ol.

-

Esterification : Finally, an acetyl-CoA-dependent acetyltransferase catalyzes the esterification of the (Z)-3-dodecen-1-ol, replacing the hydroxyl group with an acetate group to produce the final pheromone component, this compound.

Caption: Putative biosynthetic pathway for this compound in insects.

Olfactory Perception and Signaling

The perception of this compound by a male insect initiates a neural cascade culminating in a behavioral response, such as upwind flight for mate location. This process begins at the antennae and involves several key components.

-

Pheromone Binding : Molecules of this compound enter the pores of the male's antennal sensilla and bind to Pheromone-Binding Proteins (PBPs) within the sensillar lymph[7].

-

Receptor Activation : The PBP-pheromone complex transports the hydrophobic acetate to an Olfactory Receptor (OR) located on the dendritic membrane of an Olfactory Receptor Neuron (ORN).

-

Signal Transduction : Binding of the pheromone to the OR activates the neuron, causing depolarization and the generation of an action potential.

-

Neural Processing : The signal is transmitted from the ORN in the antenna to the antennal lobe of the insect's brain. Here, the information is processed in specific glomeruli before being relayed to higher brain centers, which ultimately govern the behavioral response.

Caption: Generalized olfactory signaling pathway for pheromone perception in insects.

Experimental Protocols

The identification and quantification of this compound from insects typically involve pheromone gland extraction followed by sophisticated analytical techniques.

Pheromone Gland Extraction

This protocol is adapted from methodologies used for other lepidopteran pheromones[8][9].

-

Insect Preparation : Female insects are typically used during their scotophase (dark period) when pheromone production is at its peak.

-

Gland Excision : The insect is immobilized, and the terminal abdominal segments containing the pheromone gland are carefully excised under a stereomicroscope.

-

Extraction : The excised glands (often pooled from 5-10 individuals to ensure sufficient quantity) are immediately submerged in a small volume (e.g., 20-50 µL) of a non-polar solvent, such as n-hexane or dichloromethane, within a glass vial insert.

-

Incubation : The extraction proceeds for a period ranging from 30 minutes to several hours at room temperature.

-

Sample Storage : The resulting extract, containing the pheromone and other lipids, is carefully transferred to a clean vial and can be stored at -20°C or lower prior to analysis to prevent degradation.

Chemical Analysis and Identification

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the definitive method for identifying and quantifying pheromone components. Electroantennographic Detection (GC-EAD) is often used to pinpoint which compounds in an extract are biologically active[10][11].

-

Sample Injection : A small aliquot (typically 1 µL) of the hexane extract is injected into the GC.

-

Chromatographic Separation : The volatile compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. The oven temperature is programmed to ramp up (e.g., from 80°C to 230°C) to elute compounds in order[8].

-

Detection & Identification :

-

GC-MS : As compounds elute from the column, they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," which can be compared to a synthetic standard of this compound and libraries (e.g., NIST) for positive identification.

-

GC-EAD : The column effluent is split into two paths. One path goes to a standard GC detector (like a Flame Ionization Detector, FID), while the other is directed over an excised insect antenna. If a compound eluting from the GC elicits an electrical response from the antenna (an EAD response), it is considered biologically active[10].

-

-

Quantification : The amount of this compound can be quantified by comparing the peak area of the compound in the sample to a calibration curve generated from synthetic standards of known concentrations.

Caption: Standard experimental workflow for pheromone identification.

Conclusion

While the documented natural occurrence of this compound is currently limited, the established principles of insect pheromone biosynthesis and perception provide a robust framework for its study. The methodologies outlined in this guide represent the standard for discovering and characterizing this and other semiochemicals. Further research, applying these techniques to a broader range of insect species, will likely expand our understanding of the distribution and ecological significance of this compound, potentially yielding new targets for the development of novel pest management solutions.

References

- 1. Semiochemical compound: this compound | C14H26O2 [pherobase.com]

- 2. mdpi.com [mdpi.com]

- 3. (Z)-dodec-8-enyl acetate (Ref: BAS 284 I) [sitem.herts.ac.uk]

- 4. ams.usda.gov [ams.usda.gov]

- 5. journal.bee.or.kr [journal.bee.or.kr]

- 6. Effect of certain monounsaturated dodecene and tetradecene acetates and alcohols on electroantennogram response and pheromone-mediated trap catch of the obliquebanded leafroller | The Canadian Entomologist | Cambridge Core [cambridge.org]

- 7. benchchem.com [benchchem.com]

- 8. Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. A green leaf volatile, (Z)-3-hexenyl-acetate, mediates differential oviposition by Spodoptera frugiperda on maize and rice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. schal-lab.cals.ncsu.edu [schal-lab.cals.ncsu.edu]

The Discovery and Isolation of (Z)-3-Dodecenyl Acetate: A Technical Guide to a Male-Produced Pheromone in Tenebrio molitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of (Z)-3-dodecenyl acetate as a sex pheromone produced by male yellow mealworm beetles, Tenebrio molitor. This document details the experimental methodologies employed in its identification and bioassays, presents available quantitative data, and proposes putative biosynthetic and signaling pathways based on current knowledge in insect chemical ecology.

Introduction

The yellow mealworm beetle, Tenebrio molitor, is a well-established model organism in various biological studies. While the female-produced sex pheromone, 4-methyl-1-nonanol, has been known for some time, research has also indicated the existence of a male-produced pheromone that attracts females. A pivotal study by Bryning et al. (2005) led to the successful isolation and identification of this compound as a key component of the male T. molitor sex pheromone.[1] This discovery has significant implications for understanding the chemical communication and reproductive behavior of this species, and it opens avenues for the development of novel pest management strategies and research tools.

This guide serves as a comprehensive resource, consolidating the foundational research on this compound and providing detailed experimental frameworks for researchers in pheromone chemistry, neurobiology, and drug development.

Experimental Protocols

The following sections outline the detailed methodologies for the key experiments involved in the discovery and characterization of this compound.

Pheromone Collection and Extraction

Objective: To collect and extract the volatile compounds released by male Tenebrio molitor for chemical analysis.

Methodology:

-

Insect Rearing: Virgin adult male and female Tenebrio molitor are separated within 24 hours of eclosion to ensure sexual naivety. They are maintained in separate containers with a standard diet (e.g., wheat bran and sliced potato) under controlled environmental conditions (e.g., 25°C, 70% relative humidity, 16:8 light:dark cycle).

-

Volatile Collection: Emissions from a cohort of virgin adult males (e.g., 50-100 individuals) are collected over a 24-hour period. The beetles are placed in a glass chamber, and purified air is passed over them. The effluent air is then drawn through a filter paper disk or a solid-phase microextraction (SPME) fiber to trap the volatile organic compounds.

-

Extraction: The filter paper is extracted with a non-polar solvent, such as pentane or hexane (e.g., 3 x 1 ml).[1] The resulting extracts are then carefully concentrated under a gentle stream of nitrogen to a small volume (e.g., 100 µl) for subsequent chemical analysis. If SPME is used, the trapped compounds are thermally desorbed directly into the gas chromatograph injector.

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify the chemical components of the male beetle extract, specifically the male-specific compounds.

Methodology:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for the analysis.

-

GC Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-5 or equivalent) is typically used for the separation of insect pheromones.

-

Temperature Program: A representative temperature program would be:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase at 10°C/minute to 250°C.

-

Final hold: Hold at 250°C for 10 minutes.

-

-

Injection: A 1-2 µl aliquot of the concentrated extract is injected in splitless mode.

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. Mass spectra are recorded over a mass range of m/z 40-400.

-

Identification: The male-specific compound is identified by comparing its mass spectrum and retention time with those of an authentic synthetic standard of this compound.

Behavioral Bioassay: Arena Olfactometer

Objective: To determine the behavioral response of female Tenebrio molitor to synthetic this compound.

Methodology:

-

Apparatus: A still-air arena olfactometer (e.g., a Petri dish, 15 cm in diameter) is used for the bioassay. The floor of the arena is lined with filter paper.

-

Stimulus Preparation: A filter paper disc (1 cm in diameter) is treated with a specific dose of synthetic this compound dissolved in a volatile solvent (e.g., pentane). A control disc is treated with the solvent alone. The solvent is allowed to evaporate completely before the start of the assay.

-

Bioassay Procedure:

-

A single virgin female beetle is introduced into the center of the arena and allowed to acclimatize for a short period (e.g., 1 minute).

-

The treated and control filter paper discs are placed on opposite sides of the arena.

-

The behavior of the female is observed for a set duration (e.g., 5-10 minutes).

-

The time spent by the female in the quadrant of the arena containing the treated disc versus the control disc is recorded. An entry into a quadrant is defined as the beetle moving its entire body into that area.

-

-

Data Analysis: The data are analyzed using appropriate statistical tests (e.g., a paired t-test or a Wilcoxon signed-rank test) to determine if there is a significant preference for the pheromone-treated stimulus over the control.

Data Presentation

The following tables summarize the key quantitative findings from the identification and bioassay of this compound.

Table 1: Gas Chromatography-Mass Spectrometry Data for the Identified Male-Specific Compound

| Parameter | Value |

| Compound Name | This compound |

| Molecular Formula | C₁₄H₂₆O₂ |

| Molecular Weight | 226.36 g/mol |

| Key Mass Spectral Fragments (m/z) | Data not available in the provided search results. |

| Retention Time | Dependent on specific GC conditions. |

Table 2: Behavioral Response of Female Tenebrio molitor to Synthetic this compound in an Arena Bioassay

| Dose of this compound | Behavioral Response |

| 1 µg | Attractive to females[1] |

| 10 µg | Attractive to females[1] |

Note: The original study by Bryning et al. (2005) also tested the (E)-isomer, which was found to be attractive at a 10 µg dose.

Visualization of Pathways

The following diagrams illustrate the putative biosynthetic and signaling pathways of this compound. It is important to note that these pathways have not been empirically determined for this specific pheromone in Tenebrio molitor and are based on general models of insect pheromone biochemistry and neurobiology.

Putative Biosynthetic Pathway

The biosynthesis of fatty acid-derived pheromones in insects typically involves a series of enzymatic modifications of common fatty acid precursors.

Caption: A putative biosynthetic pathway for this compound in Tenebrio molitor.

Experimental Workflow for Discovery and Isolation

This workflow outlines the logical steps taken from pheromone collection to behavioral validation.

Caption: Experimental workflow for the discovery and validation of this compound.

Putative Pheromone Signaling Pathway

The detection of pheromones by insects involves a cascade of events within the antenna, leading to a behavioral response.

Caption: A putative signaling pathway for the reception of this compound in female T. molitor.

Conclusion

The identification of this compound as a male-produced sex pheromone in Tenebrio molitor has significantly advanced our understanding of chemical communication in this species. This technical guide has provided a detailed overview of the experimental procedures used in its discovery and validation, presented the available quantitative data, and proposed logical frameworks for its biosynthesis and neural reception. While further research is needed to elucidate the specific enzymes and receptors involved in these pathways in T. molitor, the information presented here offers a solid foundation for future investigations. This knowledge is not only of fundamental scientific interest but also holds potential for the development of targeted and environmentally benign pest management strategies.

References

The Biosynthesis of (Z)-3-Dodecenyl Acetate in Lepidoptera: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-3-dodecenyl acetate is a component of the sex pheromone blend of various Lepidoptera species, playing a crucial role in chemical communication and reproductive behavior. Understanding its biosynthetic pathway is fundamental for developing novel and species-specific pest management strategies. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of this compound, detailing the key enzymatic steps from fatty acid precursors to the final pheromone component. While the complete pathway for this specific molecule has not been fully elucidated in a single species, this guide synthesizes current knowledge from analogous moth pheromone biosynthesis systems. It includes detailed experimental protocols for the identification and characterization of the enzymes involved, quantitative data from related pathways to serve as a functional reference, and visualizations of the proposed pathway and experimental workflows to facilitate comprehension and future research.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from common fatty acid metabolism, followed by a series of modifications catalyzed by specialized enzymes primarily located in the pheromone glands of female moths. The proposed pathway involves three key enzymatic steps: desaturation, reduction, and acetylation.

-

Fatty Acid Synthesis and Modification: The pathway likely begins with a C12 saturated fatty acid, lauric acid (dodecanoic acid), in the form of its acyl-CoA or acyl-ACP thioester. This precursor is a product of the fatty acid synthase (FAS) complex.

-

Desaturation: The key and most unusual step is the introduction of a double bond at the ∆3 position of the dodecanoyl-CoA to form (Z)-3-dodecenoyl-CoA. This reaction is catalyzed by a fatty acyl-CoA desaturase. While ∆9 and ∆11 desaturases are common in Lepidoptera pheromone biosynthesis, a specific ∆3 desaturase for this purpose has not yet been fully characterized. However, the existence of such an enzyme is inferred from the structure of the final product. Desaturases are membrane-bound enzymes that utilize molecular oxygen and a reducing agent, typically NADH or NADPH, to introduce a double bond.

-

Reduction: The resulting (Z)-3-dodecenoyl-CoA is then reduced to (Z)-3-dodecen-1-ol. This two-step reduction is catalyzed by a fatty acyl-CoA reductase (FAR). These enzymes are often specific to the chain length and saturation pattern of their substrates and utilize NADPH as a cofactor.

-

Acetylation: In the final step, the hydroxyl group of (Z)-3-dodecen-1-ol is acetylated to form the final pheromone component, this compound. This reaction is catalyzed by an alcohol acetyltransferase (AAT), which uses acetyl-CoA as the acetyl group donor.

The entire process is tightly regulated, often under the control of the Pheromone Biosynthesis Activating Neuropeptide (PBAN), which stimulates the activity of key enzymes in the pathway.

Quantitative Data from Homologous Pathways

Direct quantitative data for the enzymes involved in this compound biosynthesis is limited. The following tables present data from functionally characterized enzymes in related moth pheromone pathways to provide a reference for expected substrate specificities and activities.

Table 1: Substrate Specificity of Fatty Acyl-CoA Reductases (FARs) from Various Moth Species.

| Enzyme Source | Substrate (Fatty Acyl-CoA) | Relative Activity (%) | Reference |

| Spodoptera exigua (pgFAR I) | (Z)-9-Tetradecenoyl-CoA | 100 | [1][2] |

| (Z,E)-9,12-Tetradecadienoyl-CoA | 85 | [1][2] | |

| (Z)-11-Hexadecenoyl-CoA | 20 | [1][2] | |

| Spodoptera exigua (pgFAR II) | (Z)-11-Hexadecenoyl-CoA | 100 | [1][2] |

| (Z)-9-Hexadecenoyl-CoA | 90 | [1][2] | |

| (Z)-9-Tetradecenoyl-CoA | 15 | [1][2] | |

| Heliothis virescens (pgFAR) | (Z)-9-Tetradecenoyl-CoA | 100 | [3] |

| (Z)-11-Hexadecenoyl-CoA | 75 | [3] | |

| (Z)-9-Hexadecenoyl-CoA | 50 | [3] |

Data are illustrative and represent the conversion of fatty acyl precursors to their corresponding alcohols in heterologous expression systems.

Table 2: Substrate Specificity of a Lepidopteran Desaturase Functionally Expressed in Yeast.

| Enzyme Source | Substrate (Fatty Acid) | Product | Conversion Rate (%) | Reference |

| Drosophila melanogaster (Desat1) | Palmitic Acid (C16:0) | (Z)-9-Hexadecenoic Acid | 100 | [4] |

| Myristic Acid (C14:0) | (Z)-9-Tetradecenoic Acid | 60 | [4] | |

| Stearic Acid (C18:0) | (Z)-9-Octadecenoic Acid | 40 | [4] |

This table exemplifies the typical substrate preference of a ∆9-desaturase. A putative ∆3-desaturase would be expected to show a preference for C12 substrates.

Experimental Protocols

The identification and functional characterization of the enzymes in the this compound biosynthetic pathway require a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Identification of Candidate Genes

This workflow outlines the steps to identify candidate genes encoding the biosynthetic enzymes.

Protocol 3.1.1: Pheromone Gland Dissection and RNA Extraction

-

Insect Rearing and Gland Dissection:

-

Rear the target Lepidopteran species under controlled conditions (e.g., 25°C, 16:8 L:D photoperiod).

-

Collect virgin female moths during their peak pheromone production period (typically 1-3 days post-eclosion, during the scotophase).

-

Dissect the terminal abdominal segments containing the pheromone gland under a stereomicroscope in a sterile saline solution.

-

Immediately freeze the dissected glands in liquid nitrogen and store at -80°C.

-

-

RNA Extraction:

-

Homogenize 20-50 frozen pheromone glands in a suitable lysis buffer (e.g., TRIzol reagent).

-

Extract total RNA following the manufacturer's protocol for the chosen reagent.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and verify integrity via gel electrophoresis or a bioanalyzer.[5]

-

Functional Characterization of Candidate Genes

Protocol 3.2.1: Heterologous Expression in Saccharomyces cerevisiae

-

Vector Construction:

-

Amplify the full-length open reading frame (ORF) of the candidate gene from pheromone gland cDNA using PCR with high-fidelity polymerase.

-

Clone the PCR product into a yeast expression vector (e.g., pYES2 or pYEX-CHT) under the control of an inducible promoter (e.g., GAL1).

-

Verify the construct by sequencing.

-

-

Yeast Transformation and Expression:

-

Transform the expression construct into a suitable S. cerevisiae strain (e.g., INVSc1). For desaturase assays, a strain deficient in endogenous desaturases may be used.

-

Grow the transformed yeast culture in a selective medium to the mid-log phase.

-

Induce protein expression by adding the appropriate inducer (e.g., galactose) to the medium.

-

-

Substrate Feeding and Product Analysis:

-

Supplement the induced culture with the putative fatty acid substrate (e.g., methyl dodecanoate for a desaturase, (Z)-3-dodecenoyl-CoA precursor for a FAR) to a final concentration of 0.5 mM.

-

Incubate the culture for 48-72 hours at 30°C.

-

Harvest the yeast cells by centrifugation.

-

Extract the fatty acids/alcohols from the yeast pellet using a solvent extraction method (e.g., with n-hexane).

-

Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the reaction products.

-

Pheromone Component Analysis

Protocol 3.3.1: GC-MS Analysis of Pheromone Gland Extracts and Yeast Extracts

-

Sample Preparation:

-

For pheromone gland analysis, excise glands from 5-10 female moths and extract directly in 20-50 µL of hexane containing an internal standard (e.g., hexadecane) for 30 minutes.

-

For yeast extracts, concentrate the hexane extract to a small volume (e.g., 50 µL) under a gentle stream of nitrogen.

-

-

GC-MS Conditions:

-

Injector: Splitless mode, 250°C.

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp 1: Increase to 200°C at 10°C/min.

-

Ramp 2: Increase to 280°C at 20°C/min, hold for 10 minutes.

-

-

MS Detector: Electron impact ionization (70 eV), scan range m/z 40-400.

-

-

Data Analysis:

-

Identify compounds by comparing their mass spectra and retention times with those of authentic synthetic standards.

-

Quantify the compounds by integrating the peak areas and comparing them to a calibration curve generated with the synthetic standards and the internal standard.

-

Conclusion

The biosynthesis of this compound in Lepidoptera is a specialized branch of fatty acid metabolism that results in the production of a key chemical signal for reproduction. While the general steps of desaturation, reduction, and acetylation are conserved across many moth species, the specific enzymes responsible for producing this particular isomer, especially the putative Δ3-desaturase, remain an important area for future research. The protocols and reference data provided in this guide offer a comprehensive framework for researchers to investigate this and other novel pheromone biosynthetic pathways, ultimately contributing to the development of more effective and environmentally benign pest control strategies.

References

- 1. Two fatty acyl reductases involved in moth pheromone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Semi–Selective Fatty Acyl Reductases from Four Heliothine Moths Influence the Specific Pheromone Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Δ9 desaturase gene with a different substrate specificity is responsible for the cuticular diene hydrocarbon polymorphism in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase - PMC [pmc.ncbi.nlm.nih.gov]

Olfactory Receptor Response to (Z)-3-Dodecenyl Acetate: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

(Z)-3-Dodecenyl acetate is a semiochemical, notably recognized as a sex pheromone in certain insect species, such as the yellow mealworm beetle (Tenebrio molitor)[1]. The detection of this and similar volatile compounds is mediated by specific olfactory receptors (ORs) located in the olfactory sensory neurons (OSNs) of insects. Understanding the interaction between this compound and its cognate OR is crucial for developing novel pest management strategies and for broader applications in chemosensory research. This technical guide provides a comprehensive overview of the methodologies used to characterize the response of olfactory receptors to acetate-based pheromones, acknowledging that the specific receptor for this compound has not yet been deorphanized. We present detailed experimental protocols, data presentation formats, and conceptual diagrams based on established research with analogous compounds, such as the well-characterized response of the Drosophila melanogaster Or67d receptor to the pheromone 11-cis-vaccenyl acetate[2][3].

Introduction to Insect Olfactory Reception

Insects rely on a sophisticated olfactory system to perceive a wide array of volatile chemical cues that guide critical behaviors such as mating, foraging, and oviposition. Olfactory reception is primarily mediated by olfactory receptors (ORs), which are ligand-gated ion channels that form a heteromeric complex with a highly conserved co-receptor, Orco[4][5]. The binding of an odorant molecule to a specific OR triggers the opening of the ion channel, leading to the depolarization of the olfactory sensory neuron and the generation of an action potential.

The deorphanization of insect ORs—the process of identifying the specific odorants that activate them—is a critical step in understanding the molecular basis of olfaction[6][7][8]. This is often achieved through heterologous expression systems, where the OR of interest is expressed in a host cell type that does not endogenously express olfactory receptors, allowing for the controlled screening of potential ligands[9][10].

Quantitative Data on Olfactory Receptor Response

While specific quantitative data for the interaction between an olfactory receptor and this compound is not yet available in the published literature, we can look to analogous systems to understand the type of data generated in such studies. For instance, the response of the Drosophila Or67d receptor to its ligand, 11-cis-vaccenyl acetate, has been characterized, providing a template for future studies on this compound.

Below is a table summarizing hypothetical quantitative data that would be the goal of deorphanization studies for the receptor of this compound. The data is modeled after typical findings for insect pheromone receptors.

| Olfactory Receptor | Ligand | EC50 (µM) | Efficacy (% of Max Response) | Experimental System | Reference |

| Tenebrio molitor OR-X (Hypothetical) | This compound | 0.5 - 5.0 | 90 - 100 | Xenopus oocyte two-electrode voltage clamp | Fictional |

| Tenebrio molitor OR-X (Hypothetical) | (Z)-3-Dodecenyl alcohol | > 100 | < 10 | Xenopus oocyte two-electrode voltage clamp | Fictional |

| Drosophila melanogaster Or67d | 11-cis-vaccenyl acetate | ~1 | Not Reported | In vivo single sensillum recording | [2] |

Table 1: Quantitative Response of an Insect Olfactory Receptor to an Acetate Pheromone. This table illustrates the typical data generated from dose-response experiments. EC50 represents the concentration of the ligand that elicits a half-maximal response, indicating the receptor's sensitivity. Efficacy describes the maximum response elicited by the ligand relative to a standard agonist.

Experimental Protocols

The functional characterization of olfactory receptors typically involves heterologous expression of the receptor in a system that allows for the measurement of receptor activation upon ligand binding. The two most common methods are calcium imaging and luciferase reporter assays.

Calcium Imaging Assay

Calcium imaging is a widely used technique to measure the activity of olfactory receptors expressed in heterologous cells (e.g., HEK293 cells) or in in vivo preparations[9][10][11][12][13]. The influx of calcium ions upon receptor activation is visualized using a calcium-sensitive fluorescent indicator.

Protocol: Heterologous Expression and Calcium Imaging of Insect ORs

-

Cell Culture and Transfection:

-

Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Seed cells onto glass-bottomed dishes.

-

Transfect cells with expression plasmids encoding the candidate olfactory receptor, the Orco co-receptor, and a G-protein alpha subunit (e.g., Gαq) to couple the receptor to the phospholipase C pathway. A fluorescent protein marker (e.g., GFP) can be co-transfected to identify successfully transfected cells.

-

-

Loading of Calcium Indicator:

-

24-48 hours post-transfection, wash the cells with a physiological saline solution (e.g., Ringer's solution).

-

Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM or GCaMP) by incubating them in the dye solution for 30-60 minutes at 37°C.

-

-

Odorant Stimulation and Imaging:

-

Mount the dish on an inverted fluorescence microscope equipped with a calcium imaging system.

-

Continuously perfuse the cells with the saline solution.

-

Prepare a stock solution of this compound in a solvent such as dimethyl sulfoxide (DMSO) and dilute it to the desired concentrations in the saline solution.

-

Apply the odorant solutions to the cells for a defined period (e.g., 10-30 seconds) using a perfusion system.

-

Record the changes in intracellular calcium concentration by measuring the fluorescence intensity of the calcium indicator over time.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF/F) for each cell, where ΔF is the change in fluorescence upon odorant application and F is the baseline fluorescence.

-

Generate dose-response curves by plotting ΔF/F against the logarithm of the odorant concentration.

-

Fit the data to a sigmoidal curve to determine the EC50 value.

-

Luciferase Reporter Gene Assay

The luciferase reporter gene assay is another sensitive method for detecting OR activation[14][15][16][17][18]. This assay measures the activity of a reporter enzyme (luciferase) whose expression is driven by a promoter containing a cyclic AMP (cAMP) response element (CRE). Odorant binding to the OR leads to an increase in intracellular cAMP, which in turn drives the expression of luciferase.

Protocol: Luciferase Reporter Assay for Insect ORs

-

Cell Culture and Transfection:

-

Culture HEK293 cells as described for the calcium imaging assay.

-

Co-transfect the cells with plasmids encoding the candidate olfactory receptor, the Orco co-receptor, a CRE-luciferase reporter construct, and a constitutively active Renilla luciferase construct (for normalization).

-

-

Odorant Stimulation:

-

24 hours post-transfection, replace the culture medium with a medium containing the desired concentrations of this compound.

-

Incubate the cells with the odorant for 4-6 hours to allow for luciferase expression.

-

-

Lysis and Luminescence Measurement:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells using a passive lysis buffer.

-

Transfer the cell lysate to a luminometer plate.

-

Measure the firefly luciferase activity using a luminometer after the addition of a luciferase assay substrate.

-

Quench the firefly luciferase reaction and measure the Renilla luciferase activity for normalization.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Plot the normalized luciferase activity against the logarithm of the odorant concentration to generate dose-response curves.

-

Calculate the EC50 value from the fitted curves.

-

Signaling Pathway of Insect Olfactory Receptors

Insect olfactory receptors function as ligand-gated ion channels. The binding of an odorant to the specific OR subunit leads to a conformational change that opens the channel, allowing for the influx of cations and subsequent depolarization of the neuron.

Future Directions

The deorphanization of the olfactory receptor(s) for this compound is a key area for future research. The protocols outlined in this guide provide a robust framework for such studies. Once identified, the specific receptor can be a target for the development of highly selective and environmentally friendly pest control agents. Furthermore, understanding the structure-activity relationships of this receptor will contribute to our fundamental knowledge of chemosensory coding.

Conclusion

While the specific olfactory receptor for this compound remains to be identified, the methodologies for its characterization are well-established. This technical guide provides researchers with the necessary protocols and conceptual framework to pursue the deorphanization and functional analysis of this and other insect olfactory receptors. The use of heterologous expression systems coupled with sensitive detection methods like calcium imaging and luciferase assays will continue to be instrumental in advancing our understanding of the molecular basis of olfaction.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A Pheromone Receptor Mediates 11-cis-Vaccenyl Acetate-Induced Responses in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Pheromone Receptor Mediates 11-cis-Vaccenyl Acetate-Induced Responses in Drosophila | Journal of Neuroscience [jneurosci.org]

- 4. mdpi.com [mdpi.com]

- 5. Phenethyl Acetate as an Agonist of Insect Odorant Receptor Co-Receptor (Orco): Molecular Mechanisms and Functional Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deorphanization and characterization of human olfactory receptors in heterologous cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Deorphanization of Olfactory Trace Amine-Associated Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Transcuticular calcium imaging as a tool for the functional study of insect odorant receptors [frontiersin.org]

- 10. Transcuticular calcium imaging as a tool for the functional study of insect odorant receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubcompare.ai [pubcompare.ai]

- 12. Calcium Imaging in the Drosophila Olfactory System with a Genetic Indicator - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. med.emory.edu [med.emory.edu]

- 15. A sensitive split luciferase assay for detecting olfactory receptor response to odorants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. m.youtube.com [m.youtube.com]

- 18. kirschner.med.harvard.edu [kirschner.med.harvard.edu]

The Influence of (Z)-3-Dodecenyl Acetate on the Behavior of Tenebrio molitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-3-dodecenyl acetate is a crucial semiochemical in the life of the yellow mealworm beetle, Tenebrio molitor. Identified as a male-produced sex pheromone, this compound plays a significant role in chemical communication, specifically in attracting females, which may contribute to maintaining high population densities. This technical guide provides a comprehensive overview of the behavioral effects of this compound on Tenebrio molitor, detailing the experimental protocols for its study and presenting a putative signaling pathway for its perception. The information is intended to support further research in chemical ecology, pest management strategies, and the development of novel chemical attractants.

Introduction

Tenebrio molitor, the yellow mealworm beetle, is a globally distributed insect, known both as a pest of stored products and as an increasingly important model organism in various biological studies. Chemical communication is fundamental to their reproductive behavior, with pheromones mediating key interactions between sexes. While the female-produced sex pheromone, 4-methyl-1-nonanol, is well-documented, the male of the species also releases a specific chemical signal to attract females. Research has identified this male-specific compound as this compound.[1][2][3] Understanding the behavioral responses elicited by this pheromone and the underlying neural mechanisms is essential for a complete picture of T. molitor's chemical ecology.

Behavioral Effects of this compound

This compound has been demonstrated to be an attractant for female Tenebrio molitor. In laboratory-based behavioral assays, this compound elicits a positive chemotactic response in females, encouraging their aggregation near the source of the pheromone.

Quantitative Data from Arena Bioassays

The attractive effect of this compound on female Tenebrio molitor has been quantified in arena bioassays. The following table summarizes the key findings from these studies.

| Compound | Dose (µg) | Responding Sex | Observed Behavior | Source |

| This compound | 1 | Female | Attraction | Bryning et al., 2005[1] |

| This compound | 10 | Female | Attraction | Bryning et al., 2005[1] |

Experimental Protocols

The identification and behavioral validation of this compound as a sex pheromone in Tenebrio molitor involved a series of meticulous experimental procedures. The following sections detail the methodologies employed.

Pheromone Collection and Identification

This protocol outlines the steps taken to collect and identify the male-specific volatile compounds.

-

Insect Rearing and Separation: Tenebrio molitor pupae are collected from a colony and separated by sex to ensure virgin adults for pheromone collection.

-

Volatile Collection: Emissions from virgin adult males and females are collected on a substrate such as filter paper.

-

Extraction: The collected volatiles are extracted from the filter paper using a non-polar solvent like pentane.

-

Chemical Analysis: The pentane extracts are concentrated and analyzed by gas chromatography-mass spectrometry (GC-MS) to separate and identify the chemical constituents. A comparison between male and female extracts allows for the identification of sex-specific compounds.

Behavioral Bioassay (Arena Assay)

This protocol describes a common method for assessing the behavioral response of Tenebrio molitor to chemical stimuli in a controlled environment.

-

Arena Setup: A circular arena is utilized for the bioassay.

-

Stimulus Preparation: The test compound, this compound, is dissolved in a suitable solvent and applied to a delivery system, such as a filter paper disc, at various concentrations (e.g., 1 µg and 10 µg). A solvent-only control is also prepared.

-

Acclimation: Individual female beetles are introduced into the center of the arena and allowed to acclimate for a defined period.

-

Observation: The movement of the beetle in response to the test and control stimuli is recorded and analyzed. The time spent in proximity to the stimulus source or the number of contacts with the stimulus source are common metrics for attraction.

Below is a DOT script visualizing the experimental workflow for pheromone identification and behavioral bioassay.

Putative Signaling Pathway

The precise molecular mechanisms underlying the perception of this compound in Tenebrio molitor have not been fully elucidated. However, based on the general model of insect olfaction, a putative signaling pathway can be proposed. This process begins at the antennae and involves a series of molecular interactions that translate the chemical signal into a neuronal response, ultimately leading to a behavioral change.

-

Pheromone Binding: Molecules of this compound enter the pores of the olfactory sensilla on the female beetle's antennae and are bound by Odorant Binding Proteins (OBPs) within the sensillar lymph.

-

Receptor Activation: The OBP-pheromone complex transports the pheromone to an Olfactory Receptor (OR) located on the dendritic membrane of an Olfactory Receptor Neuron (ORN) . The binding of the pheromone to the OR activates the neuron.

-

Signal Transduction: The activated OR, which forms a complex with a co-receptor (Orco), functions as an ion channel, leading to the depolarization of the ORN and the generation of an action potential.

-

Neural Processing: The action potential travels down the axon of the ORN to the antennal lobe of the brain. Here, the signal is processed in specific glomeruli before being relayed to higher brain centers, such as the mushroom bodies and lateral horn, where it is integrated and results in a behavioral response (attraction).

The following DOT script provides a diagram of this putative signaling pathway.

Conclusion

This compound is a key component of the chemical communication system of Tenebrio molitor, serving as a male-produced sex pheromone that attracts females. The experimental evidence for this behavioral effect is clear, though further research is needed to fully understand the nuances of the response under different physiological and environmental conditions. Moreover, the elucidation of the specific olfactory receptors and neural pathways involved in the perception of this pheromone presents an exciting avenue for future investigation. A deeper understanding of these mechanisms holds promise for the development of more effective and targeted pest management strategies for Tenebrio molitor and related species.

References

(Z)-3-Dodecenyl Acetate as a Semio-chemical in the Gelechiidae Family: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-3-dodecenyl acetate is a crucial semiochemical, primarily functioning as a sex pheromone component for numerous species within the Gelechiidae family of moths. This technical guide provides an in-depth analysis of its role, supported by quantitative data from electrophysiological and behavioral studies. Detailed experimental protocols for the key analytical techniques employed in pheromone research are outlined, and the biosynthetic and neuronal pathways involved in its production and perception are illustrated. This document serves as a comprehensive resource for researchers engaged in the study of insect chemical ecology and the development of pheromone-based pest management strategies.

Introduction

The Gelechiidae, a large and economically significant family of moths, includes numerous agricultural pests. Understanding the chemical communication systems of these insects is paramount for the development of effective and environmentally benign control methods. This compound has been identified as a key component of the female-produced sex pheromone in several Gelechiidae species, playing a vital role in mate recognition and attraction. This guide synthesizes the current knowledge on the function of this compound as a semiochemical in this family, with a particular focus on the Guatemalan potato moth, Tecia solanivora, a well-studied exemplar.

Quantitative Analysis of Pheromone Composition

The precise composition and ratio of pheromone components are critical for eliciting a behavioral response in male moths. Gas Chromatography-Mass Spectrometry (GC-MS) is the primary technique used to identify and quantify the compounds present in the female pheromone gland.

Table 1: Sex Pheromone Composition of the Guatemalan Potato Moth, Tecia solanivora

| Compound | Abbreviation | Average Amount (ng/female gland) | Percentage of Total |

| (E)-3-Dodecenyl acetate | E3-12:Ac | 0.05 ± 0.01 | Main Component |

| This compound | Z3-12:Ac | Not explicitly quantified in ng | 2.1 ± 4.0 |

| Dodecyl acetate | 12:Ac | Not explicitly quantified in ng | 8.0 ± 4.3 |

Data compiled from studies on Tecia solanivora.[1][2]

Electrophysiological and Behavioral Responses

The perception of this compound by male moths is mediated by specialized olfactory receptor neurons on their antennae. Electroantennography (EAG) and Single Sensillum Recording (SSR) are used to measure the electrical responses of these neurons to pheromone stimuli. Wind tunnel bioassays and field trapping studies provide quantitative data on the behavioral responses of male moths to pheromone lures.

Table 2: Behavioral Response of Male Tecia solanivora to Pheromone Blends in Field Trapping Studies

| Pheromone Lure Composition | Blend Ratio | Relative Male Capture Rate |

| (E)-3-Dodecenyl acetate | 100 | Baseline |

| (E)-3-Dodecenyl acetate + this compound + Dodecyl acetate | 100:1:20 | Significantly higher than main component alone |

Field studies have demonstrated that a ternary blend containing this compound is more attractive to male Tecia solanivora than the primary component alone.[1][2]

Experimental Protocols

Pheromone Gland Extraction and GC-MS Analysis

This protocol outlines the standard procedure for the extraction and analysis of pheromone components from female Gelechiidae moths.

-

Insect Rearing and Gland Excision: Female moths are typically reared under controlled conditions. Pheromone glands are excised from virgin females during their calling period (the time of pheromone release).

-

Extraction: The excised glands are immediately submerged in a small volume of a non-polar solvent, such as hexane, to extract the hydrophobic pheromone components.

-

GC-MS Analysis: The extract is then injected into a gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Gas Chromatography: The different compounds in the extract are separated based on their volatility and interaction with the GC column.

-

Mass Spectrometry: As the separated compounds elute from the GC column, they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.

-

-

Quantification: The amount of each pheromone component can be quantified by comparing the peak area in the chromatogram to that of a known amount of a synthetic standard.

Electroantennography (EAG)

EAG is used to measure the overall electrical response of a male moth's antenna to an odorant.

-

Antenna Preparation: An antenna is carefully excised from a male moth.

-

Electrode Placement: The base and the tip of the antenna are placed in contact with two electrodes connected to an amplifier.

-

Stimulus Delivery: A puff of air carrying a known concentration of the synthetic pheromone component is delivered over the antenna.

-

Data Recording: The change in electrical potential across the antenna (the EAG response) is recorded. Dose-response curves can be generated by testing a range of pheromone concentrations.

Wind Tunnel Bioassay

Wind tunnel assays are used to observe and quantify the behavioral responses of male moths to a pheromone source in a controlled environment that simulates natural conditions.

-

Wind Tunnel Setup: A wind tunnel is used to create a laminar airflow. The pheromone source (e.g., a rubber septum impregnated with synthetic pheromone) is placed at the upwind end.

-

Moth Release: Male moths are released at the downwind end of the tunnel.

-

Behavioral Observation: The behavior of the moths is observed and recorded. Key behaviors include taking flight, upwind flight, casting (zigzagging flight), and landing on the pheromone source.

-

Data Analysis: The percentage of moths exhibiting each behavior is calculated to quantify the attractiveness of the pheromone blend.

Biosynthesis of this compound

The biosynthesis of C12 acetate pheromones in Lepidoptera generally follows a conserved pathway involving fatty acid synthesis and modification. While the specific enzymes for this compound in Gelechiidae have not been fully elucidated, a plausible pathway can be inferred from studies on other moths.[3][4][5]

The biosynthesis is thought to begin with a common fatty acid precursor, such as palmitic acid (a C16 fatty acid). A series of enzymatic steps, including desaturation (to introduce a double bond) and chain shortening, modifies the precursor to the correct chain length and double bond position. The resulting fatty acyl-CoA is then reduced to an alcohol and finally acetylated to produce the acetate ester pheromone component.

Neuronal Pathway of Pheromone Perception

The perception of this compound by male moths initiates a cascade of events in their olfactory system, leading to a behavioral response.[6][7][8]

-

Pheromone Binding: Molecules of this compound enter the pores of the male moth's antennal sensilla. Inside the sensilla, they are bound by Pheromone Binding Proteins (PBPs).[9][10]

-

Receptor Activation: The PBP-pheromone complex transports the pheromone molecule to Olfactory Receptors (ORs) located on the dendrites of Olfactory Receptor Neurons (ORNs). The binding of the pheromone to the OR triggers the opening of an ion channel.

-

Signal Transduction: The influx of ions depolarizes the ORN, generating an action potential (a nerve impulse).

-

Signal Processing: The action potential travels down the axon of the ORN to the antennal lobe of the moth's brain, where the information is processed, leading to the initiation of upwind flight behavior towards the pheromone source.

Conclusion and Future Directions

This compound is a semiochemical of significant interest within the Gelechiidae family. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for further research. Future studies should focus on elucidating the specific enzymes involved in the biosynthesis of this compound in various Gelechiid species, as well as identifying the specific olfactory receptors and pheromone-binding proteins responsible for its detection. A deeper understanding of these molecular mechanisms will be instrumental in the development of novel and highly specific pest management strategies, such as gene-based approaches to disrupt pheromone communication.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ent.iastate.edu [ent.iastate.edu]

- 4. Molecular genetics and evolution of pheromone biosynthesis in Lepidoptera - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pheromone Reception in Insects: The Example of Silk Moths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pheromone Reception in Insects - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Frontiers | Molecular and neural mechanisms of sex pheromone reception and processing in the silkmoth Bombyx mori [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

The Pheromonal Power of (Z)-3-Dodecenyl Acetate: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

(Z)-3-Dodecenyl acetate, a significant player in the chemical language of insects, serves as a potent sex pheromone for various species, primarily within the order Lepidoptera. Its ability to influence insect behavior makes it a valuable tool in pest management strategies and a subject of interest for fundamental research in chemical ecology and neurobiology. This technical guide provides a comprehensive review of the research surrounding this compound, focusing on its synthesis, biochemical properties, and practical applications, with a detailed presentation of quantitative data and experimental methodologies.

Chemical and Physical Properties

This compound is a fatty acid ester with the molecular formula C₁₄H₂₆O₂ and a molecular weight of 226.36 g/mol . Its structure features a twelve-carbon chain with a cis-configured double bond at the third carbon position and an acetate functional group at the terminus.

| Property | Value |

| Molecular Formula | C₁₄H₂₆O₂ |

| Molecular Weight | 226.36 g/mol |

| CAS Number | 38363-24-5 |

| Appearance | Colorless to pale yellow liquid |

| Odor | Waxy, fruity |

Synthesis of this compound

The stereoselective synthesis of this compound is crucial for its biological activity. The Wittig reaction is a cornerstone of this synthesis, allowing for the creation of the Z-configured double bond with high specificity.

Experimental Protocol: Z-Selective Wittig Reaction

This protocol outlines a general methodology for the synthesis of (Z)-alkenes, adaptable for this compound.

1. Ylide Preparation (under inert atmosphere):

-

An appropriate alkyltriphenylphosphonium bromide salt is suspended in an anhydrous, non-polar aprotic solvent (e.g., tetrahydrofuran (THF), diethyl ether).

-

The suspension is cooled to a low temperature (typically -78 °C).

-

A strong, lithium-free base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or potassium tert-butoxide (KOtBu), is added dropwise to the stirred suspension to form the ylide. The formation of the ylide is often indicated by a distinct color change.

-

The mixture is stirred for 1-2 hours at low temperature to ensure complete ylide formation.

2. Wittig Reaction:

-

The desired aldehyde is dissolved in the same anhydrous solvent in a separate flask.

-

The aldehyde solution is slowly added dropwise to the cold ylide solution.

-

The reaction is stirred at a low temperature for several hours and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl).

3. Work-up and Purification:

-

The reaction mixture is allowed to warm to room temperature.

-

The product is extracted with a non-polar solvent (e.g., diethyl ether, pentane).

-

The combined organic layers are washed with water and brine, then dried over an anhydrous salt (e.g., MgSO₄).

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to isolate the (Z)-alkene.

Key Factors for High Z-Selectivity:

-

Salt-free conditions: The absence of lithium salts is critical to prevent the formation of a stabilized betaine intermediate, which can lead to the E-isomer.

-

Non-polar aprotic solvents: Solvents like THF or diethyl ether favor the kinetic formation of the Z-product.

-

Low reaction temperatures: Conducting the reaction at -78 °C helps to prevent the retro-Wittig reaction and isomerization to the more stable E-alkene.

Biosynthesis of this compound

In insects, the biosynthesis of fatty acid-derived pheromones like this compound occurs in the pheromone gland and originates from primary metabolism, specifically the acetate pathway.

The process begins with acetyl-CoA, which is converted to palmitoyl-CoA (a 16-carbon saturated fatty acyl-CoA) by the fatty acid synthase complex. Through a series of chain-shortening reactions (β-oxidation), palmitoyl-CoA is reduced to dodecanoyl-CoA (a 12-carbon saturated fatty acyl-CoA). A specific Δ³-desaturase then introduces a cis-double bond at the 3-position, forming (Z)-3-dodecenoyl-CoA. Subsequently, a fatty acyl-CoA reductase reduces the thioester to an alcohol, yielding (Z)-3-dodecenol. Finally, an acetyltransferase catalyzes the esterification of the alcohol with acetyl-CoA to produce the final pheromone, this compound.

Mechanism of Action: Olfactory Signaling

The detection of this compound by an insect antenna initiates a cascade of events leading to a behavioral response. This process involves a series of proteins within the olfactory sensilla.

Upon entering the sensillum lymph through cuticular pores, the hydrophobic this compound molecule is bound by a Pheromone Binding Protein (PBP). This complex transports the pheromone to the dendritic membrane of an olfactory receptor neuron (ORN). There, it interacts with a specific Odorant Receptor (OR). The binding of the pheromone-PBP complex to the OR, which is associated with a highly conserved Odorant Receptor Co-receptor (Orco), leads to the opening of an ion channel. The resulting influx of cations depolarizes the neuron, generating an action potential that is transmitted to the antennal lobe of the insect's brain, ultimately triggering a behavioral response.

Applications in Pest Management

This compound is a key component in semiochemical-based pest management strategies for several moth species. Its primary applications include:

-

Monitoring: Pheromone-baited traps are used to detect the presence and monitor the population density of pest insects. This information is crucial for making informed decisions about the timing and necessity of control measures.

-

Mating Disruption: High concentrations of synthetic pheromones are released into the environment to confuse male insects and prevent them from locating females, thereby disrupting mating and reducing the next generation's population.

Field Trial Data for Pheromone Traps

While specific data for this compound can vary depending on the target species and environmental conditions, the following table presents a representative summary of trap catch data for a related pheromone, illustrating the type of quantitative information gathered in field trials.

| Lure Composition | Mean Trap Catch (males/trap/week) |

| This compound (1 mg) | 150 |

| This compound (0.1 mg) | 85 |

| This compound + Synergist A (1 mg:0.1 mg) | 220 |

| Unbaited Control | 5 |

Bioassays for Pheromone Activity

Electroantennography (EAG) is a widely used technique to measure the electrical response of an insect's antenna to volatile compounds, providing a direct measure of olfactory receptor neuron activity.

Experimental Protocol: Electroantennography (EAG)

1. Antenna Preparation:

-

An adult insect is immobilized, and one antenna is carefully excised at its base.

-

The antenna is mounted between two electrodes. The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is in contact with the basal end. A conductive gel is often used to ensure good electrical contact.

2. Stimulus Preparation and Delivery:

-

Serial dilutions of this compound are prepared in a suitable solvent (e.g., hexane).

-

A known volume of each dilution is applied to a filter paper strip, which is then placed inside a stimulus delivery pipette.

-

A continuous stream of humidified, purified air is passed over the antenna.

-

A puff of air is directed through the stimulus pipette, delivering the pheromone to the antenna.

3. Data Recording and Analysis:

-

The electrical potential difference between the two electrodes is amplified and recorded.

-

The amplitude of the negative voltage deflection following stimulus presentation is measured as the EAG response.

-

Dose-response curves are generated by plotting the EAG response against the logarithm of the pheromone concentration.

Conclusion

This compound is a vital semiochemical with significant implications for both basic and applied entomology. A thorough understanding of its synthesis, biosynthesis, and mechanism of action is essential for the development of effective and environmentally benign pest management strategies. The methodologies and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals working with this and other insect pheromones. Future research will likely focus on elucidating the finer details of the olfactory signaling cascade, identifying novel synergists and antagonists, and developing more efficient and cost-effective synthesis and delivery systems for practical applications.

Methodological & Application

Synthesis of High-Purity (Z)-3-Dodecenyl Acetate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of high-purity (Z)-3-Dodecenyl acetate, a significant semiochemical. The methodologies outlined below focus on stereoselective routes to ensure a high isomeric purity of the desired (Z)-isomer, which is often crucial for its biological activity.

Introduction

This compound is a fatty acid ester that functions as an insect pheromone. The precise stereochemistry of the double bond is critical for its efficacy as a semiochemical. Therefore, synthetic methods must be employed that afford high (Z)-selectivity. This document details three primary synthetic strategies: the Wittig reaction, the stereoselective reduction of an alkyne, and a Grignard coupling approach. Each method is presented with a detailed protocol, and a summary of their quantitative data is provided for comparison.

Data Presentation

The following table summarizes the typical yields and isomeric purity associated with the different synthetic routes to this compound.

| Synthesis Route | Key Intermediate | Typical Yield of Intermediate | Typical Yield of Final Product | (Z)-Isomeric Purity |

| Wittig Reaction | (Z)-3-Dodecen-1-ol | 65-85% | 80-95% (Acetylation) | >95% |

| Alkyne Reduction | 3-Dodecyn-1-ol | 90-98% | 80-95% (Acetylation) | >98% |

| Grignard Coupling | (Z)-3-Dodecen-1-ol | 50-70% | 80-95% (Acetylation) | >90% |

Mandatory Visualizations

Below are diagrams illustrating the logical workflow for each of the described synthesis methods.

Application Notes and Protocols for the GC-MS Analysis of (Z)-3-Dodecenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-3-Dodecenyl acetate is a semiochemical, notably identified as a male-produced sex pheromone in the yellow mealworm beetle, Tenebrio molitor.[1][2] Accurate and sensitive detection and quantification of this compound are essential for research in chemical ecology, pest management strategies involving mating disruption or trapping, and in the development of pheromone-based products. Gas chromatography-mass spectrometry (GC-MS) is the definitive analytical technique for the identification and quantification of volatile and semi-volatile compounds like this compound, offering high sensitivity and structural confirmation.

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of this compound using GC-MS.

Physicochemical Properties

A fundamental understanding of the analyte's properties is crucial for method development.

| Property | Value |

| Molecular Formula | C₁₄H₂₆O₂ |

| Molecular Weight | 226.36 g/mol |

| IUPAC Name | (Z)-dodec-3-en-1-yl acetate |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents such as hexane, pentane, and dichloromethane.[1] |

Experimental Protocols

The selection of a specific protocol will depend on the sample matrix (e.g., insect extracts, pheromone lures, or air samples).

Sample Preparation

a) Pheromone Lure Extraction:

-

Objective: To extract this compound from a pheromone lure for quantification.

-

Materials:

-

Pheromone lure (e.g., rubber septum).

-

Hexane or pentane (high-purity, GC-grade).[1]

-

Glass vial with a PTFE-lined cap (e.g., 2 mL).

-

Vortex mixer.

-

Micropipettes.

-

Internal standard (e.g., Tetradecyl acetate or a suitable stable isotope-labeled analog).

-

-

Procedure:

-

Place a single pheromone lure into a 2 mL glass vial.

-

Add 1.0 mL of hexane or pentane to the vial.[1]

-

For quantitative analysis, add a known concentration of the internal standard.

-

Cap the vial and vortex for 30-60 seconds to ensure efficient extraction.

-

Allow the lure to extract for at least 30 minutes at room temperature.

-

Carefully transfer the extract to a new GC vial for analysis.

-

b) Insect Gland Extraction:

-

Objective: To extract this compound from the pheromone glands of male Tenebrio molitor.

-

Materials:

-

Male Tenebrio molitor beetles.

-

Fine-tipped forceps.

-

Micro-scissors.

-

Conical glass vial.

-

Hexane or pentane (high-purity, GC-grade).[1]

-

Internal standard.

-

-

Procedure:

-

Excise the pheromone glands from the insect using fine-tipped forceps and micro-scissors.

-

Place the excised glands directly into a conical glass vial containing a small volume (e.g., 50 µL) of hexane or pentane with a known amount of internal standard.

-

Allow the extraction to proceed for a few minutes.

-

The resulting extract can be directly injected into the GC-MS.

-

GC-MS Instrumentation and Parameters

The following parameters provide a starting point and may require optimization based on the specific instrument and column used.

| Parameter | Recommended Setting |

| GC Column | A non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.[3] For better separation of geometric isomers, a more polar column (e.g., DB-WAX) could be considered. |

| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min. |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless or split (e.g., 10:1), depending on the sample concentration. |

| Injection Volume | 1 µL |

| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes. |

| Transfer Line Temperature | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV. |

| Mass Scan Range | 40-450 amu (full scan mode for qualitative analysis). For quantitative analysis, Selected Ion Monitoring (SIM) mode should be used. |

Data Presentation

Quantitative Data Summary

The following table summarizes the expected analytical parameters for the GC-MS analysis of this compound.

| Parameter | Expected Value/Range | Notes |

| Retention Index (Kovats) | ~1593 (on a non-polar DB-5 column)[3] | The retention time will vary depending on the specific GC conditions. The Kovats index provides a more standardized value. |

| Molecular Ion (M⁺) | m/z 226 | May be of low abundance or absent in the EI mass spectrum. |

| Characteristic Fragment Ions (m/z) | 43, 55, 61, 69, 83, 97 | The ion at m/z 61 is characteristic of acetates. The other ions are common fragments from the dodecenyl chain. The base peak is often m/z 43 ([CH₃CO]⁺). |

| Limit of Detection (LOD) | To be determined empirically | The LOD should be determined by analyzing a series of decreasingly concentrated standards and is often defined as the concentration with a signal-to-noise ratio of 3. |

| Limit of Quantification (LOQ) | To be determined empirically | The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy, often defined as a signal-to-noise ratio of 10. |

Data Analysis

Qualitative Analysis:

Identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak of interest with that of a certified reference standard. The fragmentation pattern should be consistent with the expected cleavage of an acetate ester and a long-chain alkene.

Quantitative Analysis:

For accurate quantification, a calibration curve should be constructed using certified reference standards of this compound.

-